Eprodisate disodium
Overview
Description
Mechanism of Action
Target of Action
Eprodisate disodium primarily targets Serum Amyloid A protein (SAA1) . SAA1 is an acute phase reactant protein that plays a crucial role in the formation of amyloid fibrils in various organs and tissues .
Mode of Action
This compound, a negatively charged sulfonated inhibitor of fibrillogenesis, interacts with its target SAA1 by competitively binding to the glycosaminoglycan-binding sites on SAA1 . This interaction inhibits fibril polymerization and the deposition of complex proteins in tissues .
Biochemical Pathways
It is known that the drug interferes with the deposition of amyloid fibrils, which are composed of fragments of saa1 . By inhibiting fibril formation, this compound disrupts the progression of Amyloid A (AA) amyloidosis, a disorder characterized by the deposition of these fibrils in various organs and tissues .
Result of Action
The primary result of this compound’s action is the slowing down of the decline in renal function associated with AA amyloidosis . By inhibiting the deposition of amyloid fibrils in tissues, this compound delays the progression of AA amyloidosis-associated renal disease .
Action Environment
It is known that the drug’s efficacy can be affected by the severity and stage of aa amyloidosis, as well as the patient’s overall health status .
Biochemical Analysis
Biochemical Properties
Eprodisate disodium interacts with Serum Amyloid A protein (SAA1), acting as an inhibitor . It competitively binds to the glycosaminoglycan-binding sites on SAA and inhibits fibril polymerization and amyloid deposition .
Cellular Effects
The primary cellular effect of this compound is its ability to slow the decline in renal function associated with AA amyloidosis . This is achieved by inhibiting the deposit of complex proteins in tissues .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the deposit of complex proteins in tissues . It slows the decline in renal function associated with AA amyloidosis, a disorder involving deposits of amyloid fibrils in various organs and tissues .
Temporal Effects in Laboratory Settings
It is known that the drug can slow the progression of AA amyloidosis-associated renal disease .
Metabolic Pathways
It is known that the drug inhibits the deposit of complex proteins in tissues, which could potentially impact various metabolic processes .
Transport and Distribution
Given its molecular mechanism of action, it is likely that the drug is transported to the sites where complex proteins are deposited .
Subcellular Localization
Given its molecular mechanism of action, it is likely that the drug localizes to the sites where complex proteins are deposited .
Preparation Methods
Synthetic Routes and Reaction Conditions
Eprodisate disodium can be synthesized through the sulfonation of propane-1,3-diolThis acid is then neutralized with sodium hydroxide to form the disodium salt .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions such as temperature, pH, and concentration of reactants to ensure high yield and purity of the final product. The compound is typically produced in solid form and stored under conditions that prevent moisture absorption .
Chemical Reactions Analysis
Types of Reactions
Eprodisate disodium primarily undergoes substitution reactions due to the presence of sulfonic acid groups. These groups can participate in various chemical reactions, including nucleophilic substitution and electrophilic substitution .
Common Reagents and Conditions
Common reagents used in reactions involving this compound include strong acids and bases, which can facilitate the substitution reactions. The reactions are typically carried out under controlled conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can result in the formation of derivatives with different functional groups attached to the propane backbone .
Scientific Research Applications
Eprodisate disodium has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- Methanedisulfonic acid
- Ethanedisulfonic acid
- 1,3-Propanedisulfonic acid
Uniqueness
Eprodisate disodium is unique among these compounds due to its specific structure and the presence of two sulfonate groups on a propane backbone. This structure allows it to effectively inhibit amyloid fibril formation, a property not shared by all sulfonated compounds .
Properties
IUPAC Name |
disodium;propane-1,3-disulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O6S2.2Na/c4-10(5,6)2-1-3-11(7,8)9;;/h1-3H2,(H,4,5,6)(H,7,8,9);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGJFKPIUSHDIT-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)[O-])CS(=O)(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6Na2O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046732 | |
Record name | Disodium propane-1,3-disulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36589-58-9 | |
Record name | Eprodisate Disodium [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036589589 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Disodium propane-1,3-disulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Propanedisulfonic acid disodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | EPRODISATE DISODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5X0D9H16IU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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